
The Role of AZD2389 in Extracellular Matrix
Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: AZD2389

Cat. No.: B15606120

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Extracellular matrix (ECM) remodeling is a critical pathological feature of fibrotic diseases,

including metabolic dysfunction-associated steatohepatitis (MASH). Fibroblast Activation

Protein (FAP), a serine protease highly expressed on activated fibroblasts in fibrotic tissue, is a

key driver of this process. AZD2389, a potent and selective oral inhibitor of FAP, has emerged

as a promising therapeutic candidate for MASH by modulating ECM turnover. This technical

guide provides an in-depth overview of the mechanism of action of AZD2389, supported by

preclinical data, experimental methodologies, and visualization of the associated signaling

pathways.

Introduction: The Role of FAP in Extracellular Matrix
Dynamics
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both

dipeptidyl peptidase and endopeptidase activity.[1][2] Under physiological conditions, its

expression is low in most adult tissues. However, in the context of tissue injury and fibrosis,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15606120#bc-rfq
https://www.benchchem.com/product/b15606120/docs?utm_src=pdf-body#the-role-of-azd2389-in-extracellular-matrix-remodeling-a-technical-guide
https://www.benchchem.com/product/b15606120/docs?utm_src=pdf-body#the-role-of-azd2389-in-extracellular-matrix-remodeling-a-technical-guide
https://pubmed.ncbi.nlm.nih.gov/30468644/
https://pubmed.ncbi.nlm.nih.gov/17981786/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606120?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


FAP expression is significantly upregulated on activated hepatic stellate cells (HSCs) and

fibroblasts.[1][3]

FAP contributes to ECM remodeling through the cleavage of several key proteins involved in

matrix deposition and turnover, including:

Collagens: FAP exhibits gelatinase activity, cleaving denatured type I collagen, a primary

component of the fibrotic scar.[4][5][6][7]

α2-Antiplasmin (α2-AP): FAP cleaves and inactivates α2-AP, a primary inhibitor of plasmin.

This leads to reduced fibrinolysis and promotes fibrin deposition, a key event in fibrosis.[8][9]

[10][11][12][13]

Fibroblast Growth Factor 21 (FGF21): FAP-mediated cleavage inactivates FGF21, a

metabolic regulator with protective effects against liver steatosis, inflammation, and fibrosis.

[8][14][15]

By targeting FAP, AZD2389 aims to inhibit these pathological processes and restore normal

ECM homeostasis.

AZD2389: A Potent and Selective FAP Inhibitor
AZD2389 is an orally active small molecule that acts as a reversible and competitive inhibitor of

FAP.[15] Preclinical development focused on optimizing FAP potency, bioavailability, and

selectivity against other members of the serine protease family, such as dipeptidyl peptidase-4

(DPP4) and prolyl endopeptidase (PREP).[16]

Potency and Selectivity
AZD2389 demonstrates high potency for FAP. While a comprehensive public selectivity panel

is not available, it is described as highly selective against other serine proteases.[15]
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Parameter Value Species Reference

IC50 (FAP) 0.08 nM Not Specified [15]

Plasma IC50 (FAP) 0.5 nM Murine [15]

Plasma IC50 (FAP) 0.4 nM Cynomolgus Monkey [15]

Preclinical Efficacy of AZD2389 in a MASH Model
A key preclinical study evaluated the therapeutic potential of AZD2389 in a diet-induced,

biopsy-confirmed MASH model in cynomolgus monkeys.[16]

Quantitative Data from Cynomolgus Monkey MASH
Study
The study involved the administration of AZD2389 (n=25) or a vehicle (n=20) for 29 weeks.[16]

The results demonstrated significant improvements in liver pathology and biomarkers of ECM

remodeling.

Table 1: Effects of AZD2389 on Liver Histology and Biomarkers in a Cynomolgus Monkey

MASH Model
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Parameter

AZD2389

Treatment

Group

Vehicle Group p-value Reference

Improvement in

Liver Fibrosis
16% of animals 5% of animals p=0.01

Improvement in

MASLD Activity

Score

48% of animals 20% of animals p=0.0008

Improvement in

Steatosis
44% of animals Not Reported Not Reported [15]

Increase in Intact

α2-Antiplasmin
34% increase 6% increase Not Reported

Increase in

Intact/Total

FGF21 Ratio

(Week 4)

Statistically

Significant

Increase

No Significant

Change
p=0.036

Increase in

Intact/Total

FGF21 Ratio

(Week 29)

Statistically

Significant

Increase

No Significant

Change
p=0.029

Reduction in

Plasma Pro-C3

Statistically

Significant

Reduction

No Significant

Change
p=0.0005 [15]

Experimental Protocols
Cynomolgus Monkey Model of MASH

Animal Model: Cynomolgus monkeys.

Induction of MASH: While the specific diet composition is not publicly disclosed, it is

described as a diet-induced, biopsy-confirmed MASH model with F1/F2 fibrosis.[16] Such
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models typically involve a high-fat, high-cholesterol, and/or high-fructose diet for an extended

period to induce the desired pathology.

Treatment: Oral administration of AZD2389 or vehicle. The exact dosage used in the study is

not publicly available.

Duration: 29 weeks.[16]

Assessments:

Liver Histology: Baseline and end-of-treatment biopsies were scored by an expert

pathologist using the NASH CRN scoring criteria.[16]

Biomarkers: Plasma levels of FAP activity, intact and total α2-antiplasmin, and intact and

total FGF21 were monitored throughout the study.[16]

Histological Analysis: NASH CRN Scoring System
The NAFLD Activity Score (NAS) is a composite score based on the grading of three

histological features:

Steatosis: (0-3) based on the percentage of hepatocytes containing fat vacuoles.

Lobular Inflammation: (0-3) based on the number of inflammatory foci per 200x field.

Hepatocyte Ballooning: (0-2) based on the presence and prominence of ballooned

hepatocytes.

The NAS ranges from 0 to 8, with a score of ≥5 being strongly correlated with a diagnosis of

"definite NASH".

Biochemical Assays (General Protocols)
FAP Activity Assay: Typically a fluorogenic assay using a specific FAP substrate (e.g., Ala-

Pro-AMC). The cleavage of the substrate by FAP releases a fluorescent molecule (AMC),

and the rate of fluorescence increase is proportional to FAP activity.
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α2-Antiplasmin ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to measure

the concentration of intact α2-antiplasmin in plasma. This typically involves capture and

detection antibodies specific to the intact form of the protein.

FGF21 ELISA: A sandwich ELISA is used to quantify the levels of intact and total FGF21 in

plasma samples.

Signaling Pathways and Experimental Workflow
FAP-Mediated Extracellular Matrix Remodeling in Liver
Fibrosis
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Caption: FAP signaling in liver fibrosis and the inhibitory action of AZD2389.

Experimental Workflow for Preclinical Evaluation of
AZD2389
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Caption: Workflow for the preclinical MASH study of AZD2389.
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Conclusion
AZD2389 represents a targeted therapeutic approach for MASH by specifically inhibiting FAP, a

key enzyme in the pathological remodeling of the extracellular matrix. Preclinical data strongly

support its efficacy in improving liver fibrosis and steatosis. The ongoing clinical development of

AZD2389 will be crucial in determining its role in the future treatment landscape for fibrotic liver

diseases. This technical guide provides a foundational understanding of the scientific rationale

and preclinical evidence supporting the development of AZD2389.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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